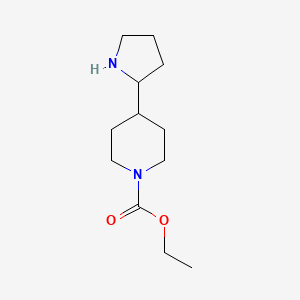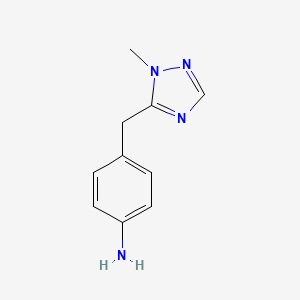
N,N,2-Trimethylcyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2-Trimethylcyclobutane-1-carboxamide is an organic compound with a unique structure characterized by a cyclobutane ring substituted with three methyl groups and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-Trimethylcyclobutane-1-carboxamide typically involves the amidation of a carboxylic acid precursor with an amine. One common method is the catalytic amidation of 2-Trimethylcyclobutane-1-carboxylic acid with a suitable amine under mild conditions. Catalysts such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide) are often used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N,N,2-Trimethylcyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The methyl groups on the cyclobutane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N,N,2-Trimethylcyclobutane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity.
Biology: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research explores its potential as a drug candidate or a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N,N,2-Trimethylcyclobutane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with active sites, influencing the activity of the target molecule. The cyclobutane ring’s rigidity and steric effects also play a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylcyclobutane-1-carboxamide
- N,N,2-Trimethylcyclopentane-1-carboxamide
- N,N,2-Trimethylcyclohexane-1-carboxamide
Uniqueness
N,N,2-Trimethylcyclobutane-1-carboxamide is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
N,N,2-trimethylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C8H15NO/c1-6-4-5-7(6)8(10)9(2)3/h6-7H,4-5H2,1-3H3 |
InChI Key |
FLGUWCZCOGPXSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC1C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Difluoro-1-azaspiro[3.5]nonane](/img/structure/B13541337.png)
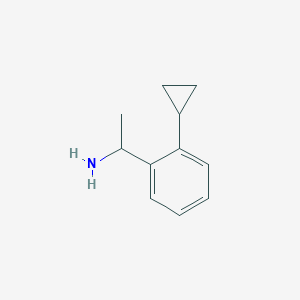
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid](/img/structure/B13541348.png)
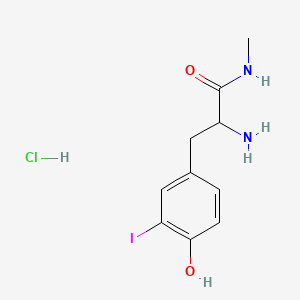
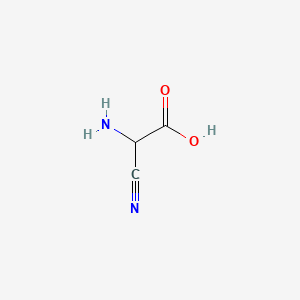
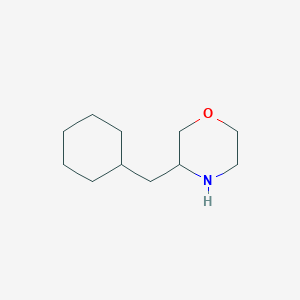
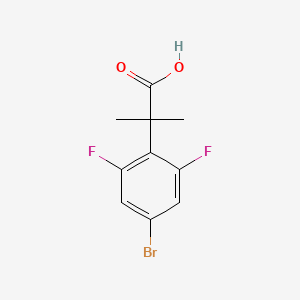
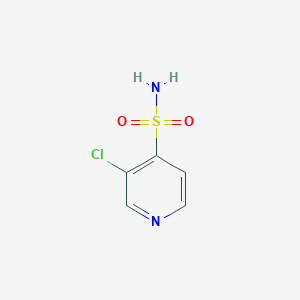
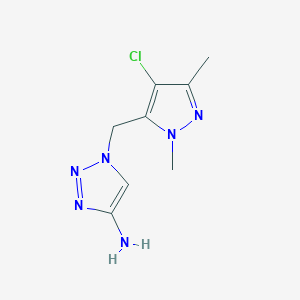
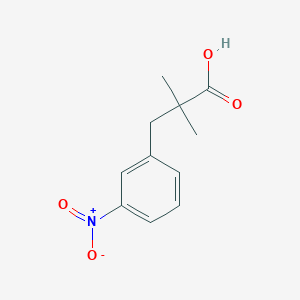
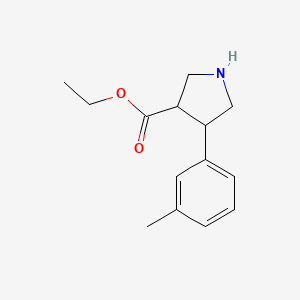
![2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-methylpropanoicacid](/img/structure/B13541402.png)
